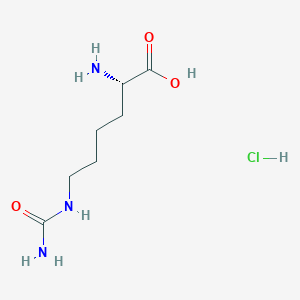
2-phenyl-N-quinolin-6-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-quinolin-6-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as QNZ, and it belongs to the class of quinoline derivatives. QNZ has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.
Mechanism of Action
The mechanism of action of QNZ involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and immune response. QNZ inhibits the activation of NF-κB by preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Biochemical and Physiological Effects:
QNZ has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). QNZ has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, QNZ has been shown to modulate the activity of immune cells, such as T cells and dendritic cells.
Advantages and Limitations for Lab Experiments
QNZ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. QNZ is also relatively inexpensive compared to other compounds used in scientific research. However, QNZ has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, QNZ has a short half-life, which can affect its efficacy in in vivo experiments.
Future Directions
There are several future directions for the research on QNZ. One potential application of QNZ is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. QNZ has also shown promise as a potential therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, QNZ has been studied for its potential use in immunotherapy, particularly in the treatment of autoimmune diseases. Further research is needed to fully understand the potential applications of QNZ in various fields of scientific research.
Synthesis Methods
The synthesis of 2-phenyl-N-quinolin-6-ylbenzamide involves the reaction of 2-phenylquinoline-6-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminobenzamide in the presence of triethylamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
QNZ has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. QNZ has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, QNZ has been found to modulate the immune system by regulating the activity of immune cells.
properties
IUPAC Name |
2-phenyl-N-quinolin-6-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(24-18-12-13-21-17(15-18)9-6-14-23-21)20-11-5-4-10-19(20)16-7-2-1-3-8-16/h1-15H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQFEWRJRQGGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7570800.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)




![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)
